
2,2-Bis(2-ethylhexyl)decanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(2-ethylhexyl)decanedioate, also known as bis(2-ethylhexyl) sebacate, is an organic compound with the molecular formula C26H50O4. It is a diester derived from decanedioic acid and 2-ethylhexanol. This compound is commonly used as a plasticizer, lubricant, and emollient due to its excellent properties such as low volatility, good thermal stability, and high compatibility with various polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Bis(2-ethylhexyl)decanedioate is synthesized through the esterification of decanedioic acid (sebacic acid) with 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products. The final product is purified through additional distillation or filtration steps to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(2-ethylhexyl)decanedioate primarily undergoes hydrolysis and transesterification reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases to yield decanedioic acid and 2-ethylhexanol .
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to hydrolyze the ester bonds.
Transesterification: Alcohols such as methanol or ethanol can be used in the presence of a catalyst (e.g., sodium methoxide) to exchange the ester groups.
Major Products
Hydrolysis: Decanedioic acid and 2-ethylhexanol.
Transesterification: New esters formed by exchanging the 2-ethylhexyl groups with other alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(2-ethylhexyl)decanedioate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer to improve the flexibility and durability of polymers.
Biology: Employed as a lubricant in various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Utilized as a lubricant in machinery and as an emollient in personal care products
Wirkmechanismus
The mechanism of action of 2,2-Bis(2-ethylhexyl)decanedioate is primarily related to its role as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it acts as a lubricant by forming a thin film that reduces friction between surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but higher toxicity.
Dioctyl adipate (DOA): A plasticizer with lower molecular weight and different ester groups.
Dioctyl sebacate (DOS): Similar to 2,2-Bis(2-ethylhexyl)decanedioate but with different ester groups
Uniqueness
This compound is unique due to its excellent thermal stability, low volatility, and high compatibility with various polymers. It offers a balance of flexibility and durability, making it suitable for a wide range of applications compared to other plasticizers .
Eigenschaften
Molekularformel |
C26H48O4-2 |
|---|---|
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
2,2-bis(2-ethylhexyl)decanedioate |
InChI |
InChI=1S/C26H50O4/c1-5-9-16-22(7-3)20-26(25(29)30,21-23(8-4)17-10-6-2)19-15-13-11-12-14-18-24(27)28/h22-23H,5-21H2,1-4H3,(H,27,28)(H,29,30)/p-2 |
InChI-Schlüssel |
BJZNEZSUNWJHQQ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)CC(CCCCCCCC(=O)[O-])(CC(CC)CCCC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119056.png)
![Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14119059.png)
![tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B14119063.png)
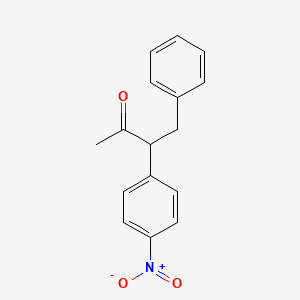
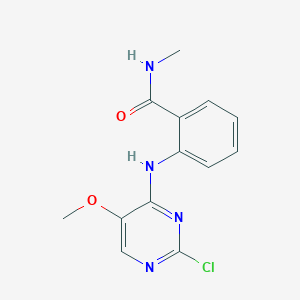
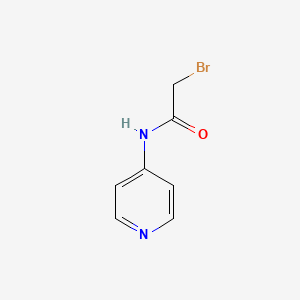
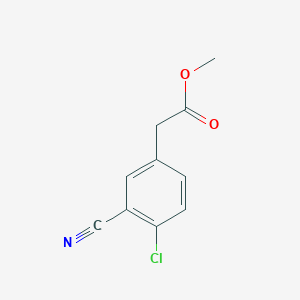

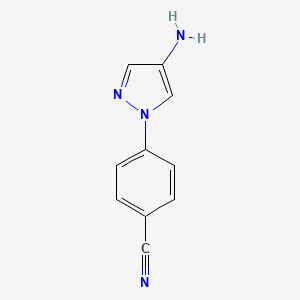
![N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14119096.png)

![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14119108.png)
![(5E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol](/img/structure/B14119113.png)
